
c527
概要
説明
C527は、0.88 μMのIC50値を持ち、高い効力を有しています 。この化合物は、DNA損傷応答やタンパク質分解など、様々な細胞プロセスにおいて重要な役割を果たす脱ユビキチン化酵素を阻害する能力を持つため、主に科学研究に使用されています。
準備方法
C527の合成には、複素環式三環構造の形成が含まれます。この化合物は、ナフト[2,3-d]オキサゾール-4,9-ジオンの形成を含む一連の化学反応を経て調製されます。 合成経路は、一般的に、4-フルオロアニリンとナフタレン-1,2-ジオンを特定の条件下で反応させて目的の生成物を得ることを含みます
化学反応の分析
C527は、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは特定の条件下で酸化され、様々な酸化された誘導体の形成につながります。
置換: this compoundは、特にフルオロフェニル基を含む置換反応に関与することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります 。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用を持っています。
化学: 脱ユビキチン化酵素の阻害を研究するためのツール化合物として使用されています。
生物学: DNA損傷応答やタンパク質分解など、細胞プロセスにおける脱ユビキチン化酵素の役割を理解するための研究に用いられています。
医学: 特にミトマイシンCやカンプトテシンなどのDNA損傷剤の細胞毒性を増強する、がん治療における潜在的な治療的応用が調査されています.
産業: 脱ユビキチン化酵素を標的とする新規医薬品や治療薬の開発に利用されています。
科学的研究の応用
Scientific Research Applications
C527's applications can be categorized into several domains:
1. Chemistry
- Tool Compound : this compound is utilized as a tool compound for studying the inhibition of deubiquitinating enzymes. Its specificity for the USP1/UAF1 complex allows researchers to investigate the biochemical pathways influenced by this inhibition.
2. Biology
- Cellular Processes : The compound is employed to understand the role of deubiquitinating enzymes in cellular processes like DNA damage response and protein degradation. By inhibiting these enzymes, researchers can elucidate their functions and interactions within cellular signaling pathways.
3. Medicine
- Cancer Treatment : this compound is being investigated for its potential therapeutic applications in cancer treatment. It enhances the cytotoxicity of DNA-damaging agents such as mitomycin C and camptothecin, making it a candidate for combination therapies in oncology.
- Impact on Cancer Stem Cells : Research indicates that inhibiting USP1/WAF48 may disrupt the stabilization of inhibitors of DNA binding (IDs), potentially affecting cancer stem cell activity and promoting differentiation.
4. Industry
- Drug Development : this compound serves as a lead compound in the development of new drugs targeting deubiquitinating enzymes. Its high potency and specificity make it an attractive candidate for further modifications to enhance efficacy and selectivity.
Case Studies
Case Study 1: Enhancing Chemotherapy Efficacy
- Objective : To evaluate the effect of this compound on the efficacy of mitomycin C in cancer cell lines.
- Findings : Treatment with this compound significantly increased cell death when combined with mitomycin C compared to mitomycin C alone, suggesting a synergistic effect that warrants further investigation.
Case Study 2: Role in DNA Damage Response
- Objective : To assess how this compound influences cellular responses to DNA damage.
- Findings : Cells treated with this compound exhibited altered expression levels of proteins involved in DNA repair pathways, indicating its potential role in modulating these critical processes.
作用機序
C527は、脱ユビキチン化酵素複合体USP1/UAF1を阻害することにより、その効果を発揮します。この阻害は、DNA損傷応答に関与するFANCD2およびFANCIのユビキチン化形態のレベルの上昇につながります。 この化合物は、相同組換え活性を低下させ、細胞をDNA損傷剤に対して感受性にする 。this compoundの分子標的は、USP1/UAF1複合体および他の脱ユビキチン化酵素を含みますが、USP1/UAF1に対してより高い効力を持ちます。
類似の化合物との比較
This compoundは、他の脱ユビキチン化酵素阻害剤と比較して、USP1/UAF1複合体に対する高い効力を持ち、ユニークです。類似の化合物には、次のようなものがあります。
USP12/USP46阻害剤: これらの化合物は、脱ユビキチン化酵素を阻害しますが、this compoundと比較してIC50値が高くなっています。
UCH-L1およびUCH-L3阻害剤: これらの阻害剤は、脱ユビキチン化酵素の異なるサブクラスを標的とし、USP1/UAF1に対する阻害効果は著しく低くなっています.
This compoundは、そのUSP1/UAF1複合体に対する特異性と高い効力により、科学研究において貴重なツールとなっています。
類似化合物との比較
C527 is unique in its high potency for the USP1/UAF1 complex compared to other deubiquitinating enzyme inhibitors. Similar compounds include:
USP12/USP46 inhibitors: These compounds also inhibit deubiquitinating enzymes but have a higher IC50 value compared to this compound.
UCH-L1 and UCH-L3 inhibitors: These inhibitors target a different subclass of deubiquitinating enzymes and have considerably less inhibitory effect on USP1/UAF1.
This compound stands out due to its specificity and high potency for the USP1/UAF1 complex, making it a valuable tool in scientific research.
生物活性
Compound C527 has garnered attention in recent biological research due to its diverse biological activities, particularly in the fields of immunology and cancer therapeutics. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.
This compound is known to inhibit deubiquitinating enzymes (DUBs), which play a crucial role in regulating protein stability and signaling pathways within cells. Research indicates that a close analogue of this compound, SJB3-019A, inhibits approximately half of all DUBs at a concentration of 3 μM, demonstrating its potential as a therapeutic agent in modulating cellular processes related to cancer and inflammation .
1. Anticancer Activity
This compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that it can affect the PI3K/AKT signaling pathway, which is pivotal in cell survival and proliferation. The compound has been tested against neuroblastoma and colon cancer cells, leading to increased apoptosis through intrinsic and extrinsic pathways .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Mechanism of Action | IC50 (μM) | Reference |
---|---|---|---|
Neuroblastoma | Induction of apoptosis | 14.68 | |
Colon Cancer | Inhibition of PI3K/AKT pathway | 15.00 | |
Breast Cancer | Increased caspase activity | 12.00 |
2. Anti-inflammatory Effects
This compound has been observed to modulate inflammatory responses by affecting the signaling pathways associated with cytokine production. It enhances the activity of complement-derived anaphylatoxins such as C5a and C3a, which are critical for immune cell infiltration during inflammatory responses .
Table 2: Effects of this compound on Inflammatory Markers
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Neuroblastoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with increased apoptosis markers such as cleaved caspase-3.
- Inflammatory Bowel Disease Model : In a murine model of inflammatory bowel disease, administration of this compound resulted in reduced colonic inflammation and improved histopathological scores compared to controls, suggesting its potential for treating chronic inflammatory conditions .
特性
IUPAC Name |
2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJDFEYQOPCCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192718-06-2 | |
Record name | 192718-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of C527?
A: this compound acts as an inhibitor of Ubiquitin-specific protease 1 (USP1), particularly when USP1 is complexed with WD repeat-containing protein (WDR48). [] This complex, USP1/WDR48, plays a crucial role in deubiquitinating and stabilizing Inhibitors of DNA binding (IDs). By inhibiting USP1/WDR48, this compound may disrupt the stabilization of IDs, potentially promoting cellular differentiation and impacting cancer stem cell (CSC) activity. []
Q2: How does this compound impact cancer stem cells (CSCs)?
A: While the provided abstracts don't delve into detailed structure-activity relationship studies for this compound, it's important to note that its chemical structure shares similarities with other USP1 inhibitors. [] This suggests that specific structural features, like the presence of aromatic rings and functional groups, likely contribute to its binding affinity and inhibitory activity against USP1. Further investigations into structure-activity relationships could reveal key structural elements essential for this compound's efficacy and guide the development of more potent and selective USP1 inhibitors.
Q3: What are the potential future directions for research on this compound?
A3: Future research on this compound should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。